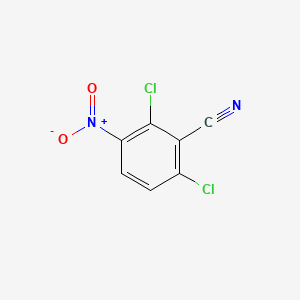

2,6-Dichloro-3-nitrobenzonitrile

Übersicht

Beschreibung

2,6-Dichloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2. It appears as a white to pale yellow crystalline powder and is primarily used in research and industrial applications . This compound is known for its unique chemical properties, making it valuable in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-3-nitrobenzonitrile typically involves the cyanation of 1,2-dichloro-3-nitrobenzene to obtain 2-chloro-6-nitrobenzonitrile, followed by denitrochlorination with chlorine gas . The reaction conditions for the denitrochlorination process include:

- Temperature: 100-200°C

- Duration: 5 to 15 hours

- Chlorine gas as the reagent

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often achieving a yield of at least 80% and a purity of at least 99% .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like iron powder in acidic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles depending on the nucleophile used.

Reduction Reactions: The major product is 2,6-dichloro-3-aminobenzonitrile.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in enzyme inhibition or modification of protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichlorobenzonitrile: Similar structure but lacks the nitro group.

2,3-Dichloro-6-nitrobenzonitrile: Similar but with different chlorine substitution pattern.

Uniqueness

2,6-Dichloro-3-nitrobenzonitrile is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in synthetic chemistry and research applications .

Biologische Aktivität

2,6-Dichloro-3-nitrobenzonitrile (CAS No. 5866-98-8) is an aromatic compound characterized by its unique structure featuring two chlorine atoms and a nitro group on a benzonitrile framework. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. The following sections detail its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₂Cl₂N₂O₂

- Molecular Weight : 217.01 g/mol

- Melting Point : 106-109 °C

The compound's structure allows for various chemical reactions due to the presence of functional groups like the nitro and nitrile groups, which can participate in reduction and nucleophilic addition reactions, respectively .

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions .

| Enzyme | Inhibition |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | Yes |

| CYP2D6 | No |

| CYP3A4 | No |

Membrane Permeability

The compound's lipophilicity facilitates membrane permeability, which is crucial for its potential as a pharmaceutical agent. The calculated Log Po/w values indicate moderate lipophilicity, enhancing its ability to cross biological membranes .

BBB Permeability

This compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating potential neuropharmacological applications .

Pharmacological Implications

In a pharmacological context, the inhibition of cytochrome P450 enzymes by this compound may lead to altered drug metabolism profiles. This necessitates further investigation into its safety profile and interactions with other drugs to assess potential risks in therapeutic applications .

Summary of Research Findings

| Aspect | Details |

|---|---|

| Cytochrome P450 Inhibition | CYP1A2 and CYP2C19 inhibitors; affects drug metabolism |

| Membrane Permeability | Lipophilic nature facilitates cellular uptake |

| BBB Permeability | Yes |

| Herbicidal Activity | Potential based on structural analogs |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-3-nitrobenzonitrile, and how can reaction efficiency be assessed?

- Methodological Answer : The compound is typically synthesized via nitration and halogenation of benzonitrile derivatives. For example, nitration of 2,6-dichlorobenzonitrile under controlled conditions (e.g., using HNO₃/H₂SO₄) introduces the nitro group at the meta position. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . Yield optimization may involve adjusting reaction temperature (e.g., 0–5°C for nitration) and stoichiometric ratios of reagents.

Q. How should researchers confirm the purity and identity of this compound?

- Methodological Answer : Purity and identity are confirmed using a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To verify structural integrity by matching peak assignments to expected chemical shifts (e.g., aromatic protons and nitrile groups) .

- Mass Spectrometry (MS) : To confirm molecular weight (217.01 g/mol) and fragmentation patterns .

- Elemental Analysis : To validate the empirical formula (C₇H₂Cl₂N₂O₂) .

Q. What spectroscopic methods are most effective for characterizing derivatives of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, nitro group ~1520 cm⁻¹) .

- UV-Vis Spectroscopy : Useful for studying electronic transitions in nitroaromatic systems .

- X-ray Photoelectron Spectroscopy (XPS) : Provides surface composition data for heterogeneous reactions .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) can assess degradation trends. Decomposition products, if any, should be analyzed via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. For example, a related thiourea derivative was resolved with an R factor of 0.046 and data-to-parameter ratio of 13.3 . Challenges include obtaining high-quality crystals; vapor diffusion or slow evaporation methods are recommended.

Q. What mechanistic insights govern the reactivity of the nitro group in substitution reactions?

- Methodological Answer : The nitro group acts as a meta-directing electron-withdrawing group, influencing regioselectivity. In substitution reactions (e.g., with KF or NaOH), kinetic vs. thermodynamic control can be studied via time-resolved ¹H NMR. Computational studies (DFT) may supplement experimental data to map transition states .

Q. How can reaction conditions be optimized for selective reduction of the nitro group in this compound?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) under mild conditions (1 atm, 25°C) selectively reduces the nitro group to an amine. Competing dehalogenation can be minimized by using poisoned catalysts (e.g., Lindlar catalyst) or adjusting solvent polarity. Reaction progress is monitored via gas chromatography (GC) or LC-MS .

Q. What strategies address conflicting analytical data when characterizing reaction intermediates?

- Methodological Answer : Triangulate data from multiple techniques:

- NMR vs. MS discrepancies : Confirm via heteronuclear correlation spectroscopy (HSQC/HMBC).

- Chromatographic anomalies : Use orthogonal methods (e.g., reverse-phase vs. normal-phase HPLC).

Q. How does steric hindrance from chloro substituents influence regioselective functionalization?

- Methodological Answer : The 2,6-dichloro substitution creates steric bulk, favoring reactions at the para position. Competitive pathways can be mapped using kinetic isotope effects (KIE) or isotopic labeling. For example, deuterated analogs (e.g., benzene-d₃ derivatives) help trace reaction mechanisms .

Q. What advanced computational methods predict the spectroscopic behavior of this compound?

Eigenschaften

IUPAC Name |

2,6-dichloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKVWZIEYFSHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403535 | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-98-8 | |

| Record name | 2,6-Dichloro-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5866-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.